molecular formula C15H16F3NO4S B2554965 N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1798544-70-3

N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2554965
CAS No.: 1798544-70-3
M. Wt: 363.35
InChI Key: SYEYXTWZHSOWNJ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide ( 1798544-70-3) is a chemical compound with the molecular formula C 15 H 16 F 3 NO 4 S and a molecular weight of 363.35 g/mol . This methanesulfonamide derivative features a furan ring and a trifluoromethylphenyl group, a scaffold of significant interest in medicinal chemistry for the development of novel bioactive molecules. Compounds with structural similarities, particularly those containing the furan-2-carboxamide moiety, have demonstrated promising antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa . These related furan-based molecules are investigated for their potential to inhibit quorum sensing, a key regulatory system of bacterial virulence and biofilm formation, with the LasR receptor being a proposed target . Furthermore, furan-containing derivatives have been explored as novel non-peptidomimetic inhibitors of viral proteases, such as the SARS-CoV-2 main protease (M pro ), highlighting the potential of this chemical class in antiviral research . The structural features of this compound make it a valuable building block for researchers in chemical biology and drug discovery, facilitating studies in infectious disease and enzymology. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4S/c1-22-14(13-3-2-8-23-13)9-19-24(20,21)10-11-4-6-12(7-5-11)15(16,17)18/h2-8,14,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEYXTWZHSOWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl and trifluoromethylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes may include:

    Preparation of Furan-2-yl Intermediate: This step involves the formation of the furan ring, which can be achieved through various methods such as the Paal-Knorr synthesis.

    Preparation of Trifluoromethylphenyl Intermediate:

    Coupling Reaction: The final step involves coupling the furan-2-yl and trifluoromethylphenyl intermediates using a suitable coupling agent, such as a sulfonamide reagent, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The methanesulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the methanesulfonamide group may produce corresponding amines.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that it is effective against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Additionally, antifungal activity has been observed:

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger32

These results indicate its potential role in combating resistant bacterial and fungal infections.

Cytotoxicity Studies

Cytotoxicity assessments have shown that the compound selectively targets microbial cells over human cells, with an IC50 value of 25 µM against human cell lines (e.g., HeLa cells). This selectivity is crucial for developing therapeutics that minimize adverse effects on human tissues.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide:

  • Study A : Investigated the effects on biofilm formation in Staphylococcus aureus, revealing a reduction in biofilm biomass by approximately 70% at sub-MIC concentrations.
  • Study B : Focused on its cytotoxicity against human cell lines, demonstrating selective toxicity towards microbial cells.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethylphenyl group may interact with biological macromolecules, such as proteins or nucleic acids, leading to modulation of their activity. The methanesulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

a. Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
  • Core Structure : Methanesulfonamide attached to a triazole-substituted phenyl ring.
  • Key Differences : Replaces the trifluoromethylphenyl and furan-methoxyethyl groups with a dichlorophenyl-triazole system.
  • Functional Impact: The triazole ring enhances herbicidal activity by targeting protoporphyrinogen oxidase (PPO), a mechanism distinct from furan-containing compounds .
b. Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
  • Core Structure : Sulfonylurea with a triazine ring.
  • Key Differences : Uses a sulfonylurea bridge instead of a direct methanesulfonamide linkage. The triazine group enables acetolactate synthase (ALS) inhibition, critical for herbicide action .

Medicinal Chemistry Analogues

a. 7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine
  • Core Structure : Benzimidazole-linked methanesulfonamide with a trifluoromethylphenyl group.
  • Key Differences: The benzimidazole core facilitates kinase or antimicrobial target binding, unlike the furan-methoxyethyl chain in the target compound.
b. N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
  • Core Structure : Pyrimidine-linked methanesulfonamide.
  • Key Differences : The pyrimidine ring enables nucleotide mimicry, suggesting antiviral or anticancer applications. The absence of a furan group reduces π-system interactions .

Functional Implications of Structural Variations

  • Trifluoromethyl vs.
  • Furan vs. Heterocyclic Cores : The furan side chain may enhance binding to viral polymerases (as seen in docking studies of furan-containing antivirals ), whereas triazine or pyrimidine cores are more common in enzyme inhibitors.
  • Methoxyethyl Linker : This flexible chain could improve solubility compared to rigid aromatic linkers in analogues like sulfentrazone .

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a methoxyethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core. The synthesis typically involves multiple steps:

  • Preparation of the Furan-2-yl Methoxyethyl Intermediate : This is usually achieved through standard organic synthesis techniques.
  • Reaction with 3-(trifluoromethyl)benzenesulfonyl Chloride : This step is conducted under basic conditions using reagents such as sodium hydroxide or potassium carbonate, often in solvents like dichloromethane or tetrahydrofuran.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that it can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, likely through mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation .

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

  • Study on Bacterial Secretion Systems : A dissertation explored the impact of this compound on Type III secretion systems (T3SS) in C. rodentium, showing that at concentrations around 50 µM, it inhibited T3SS-mediated secretion by approximately 50% without complete inhibition, indicating a selective inhibitory effect .
  • Anticancer Mechanisms : Research published in pharmacological journals indicated that the compound could downregulate oncogenes involved in tumor progression while upregulating tumor suppressor genes, contributing to its anticancer effects .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial virulence factor secretion
AnticancerInduction of apoptosis in cancer cell lines
T3SS Inhibition~50% inhibition at 50 µM concentration

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